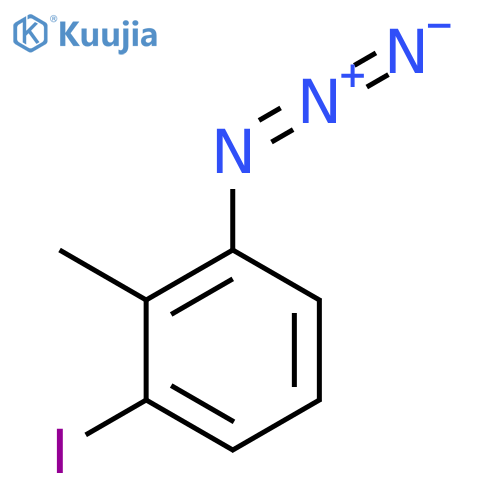

Cas no 1694365-02-0 (1-Azido-3-iodo-2-methylbenzene)

1-Azido-3-iodo-2-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-azido-3-iodo-2-methylbenzene

- 1-Azido-3-iodo-2-methylbenzene

-

- MDL: MFCD31420958

- インチ: 1S/C7H6IN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3

- InChIKey: ADDVMNOGFYMLJI-UHFFFAOYSA-N

- SMILES: IC1=CC=CC(=C1C)N=[N+]=[N-]

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 177

- トポロジー分子極性表面積: 14.4

- XLogP3: 3.9

1-Azido-3-iodo-2-methylbenzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-294294-1g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 1g |

$699.0 | 2023-09-06 | ||

| Enamine | EN300-294294-2.5g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-294294-5.0g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-294294-0.05g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-294294-10.0g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-294294-1.0g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-294294-0.5g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-294294-0.1g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-294294-0.25g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-294294-10g |

1-azido-3-iodo-2-methylbenzene |

1694365-02-0 | 10g |

$3007.0 | 2023-09-06 |

1-Azido-3-iodo-2-methylbenzene 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

1-Azido-3-iodo-2-methylbenzeneに関する追加情報

Introduction to 1-Azido-3-iodo-2-methylbenzene (CAS No. 1694365-02-0) and Its Emerging Applications in Chemical Biology

1-Azido-3-iodo-2-methylbenzene, identified by the chemical identifier CAS No. 1694365-02-0, is a versatile aryl compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and reactivity. This compound, featuring both azide and iodo substituents on a benzene ring with a methyl group at the 2-position, presents a rich scaffold for synthetic modifications and functionalization. The presence of these distinct functional groups makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications.

The 1-Azido-3-iodo-2-methylbenzene molecule is particularly notable for its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The azide group (–N₃) can undergo copper-mediated couplings (e.g., Sonogashira, Stille, or Buchwald-Hartwig reactions) to introduce various substituents, while the iodo group (–I) serves as a powerful electrophile in palladium-catalyzed reactions. This dual functionality allows for the construction of complex molecular architectures with high precision, making it a preferred choice for medicinal chemists and synthetic organic chemists alike.

In recent years, 1-Azido-3-iodo-2-methylbenzene has been explored in the context of drug discovery and development. Its ability to serve as a precursor for biologically active molecules has been leveraged in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The azido group can be selectively removed or transformed into other functional moieties under mild conditions, enabling fine-tuning of pharmacokinetic properties.

Moreover, the 1-Azido-3-iodo-2-methylbenzene scaffold has found applications in the field of photopharmacology, where light-responsive drugs are designed to modulate biological processes with temporal precision. The azide moiety can be photochemically converted into other functional groups, such as nitriles or carboxylic acids, under controlled irradiation conditions. This property allows for the development of photoactivatable probes and drugs that can be activated in vivo with light, offering new therapeutic strategies for conditions like cancer and neurodegenerative disorders.

Recent advancements in green chemistry have also highlighted the utility of 1-Azido-3-iodo-2-methylbenzene as a sustainable building block. Researchers have demonstrated its use in solvent-free or water-based reactions, reducing the environmental impact of synthetic processes. Additionally, the compound has been employed in flow chemistry systems, where precise control over reaction conditions enhances yield and scalability. These innovations align with global efforts to promote eco-friendly chemical synthesis while maintaining high efficiency.

The role of 1-Azido-3-iodo-2-methylbenzene in material science is equally noteworthy. Its incorporation into polymers and coatings provides enhanced thermal stability and mechanical strength due to the rigidity of the benzene ring and the electronic effects of the azide and iodo groups. Furthermore, its ability to undergo polymerization or copolymerization under controlled conditions makes it a promising candidate for developing advanced materials with tailored properties.

In conclusion, 1-Azido-3-iodo-2-methylbenzene (CAS No. 1694365-02-0) represents a cornerstone compound in modern chemical biology and synthetic chemistry. Its unique reactivity and structural versatility have enabled its application across diverse fields, from drug discovery to materials science. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.

1694365-02-0 (1-Azido-3-iodo-2-methylbenzene) Related Products

- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)

- 1520729-54-7(1-(butan-2-yl)cyclobutylmethanamine)

- 82935-78-2(1,2,4-Thiadiazole-3,5-bis(thiolate))

- 201224-78-4(Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-)

- 2229206-38-4(4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)

- 6440-09-1(4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)

- 1807382-16-6((E)-3-(7-Methoxy-1H-benzo[d]imidazol-5-yl)acrylic acid)

- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 57105-42-7(Indole-3-acetyl-L-valine)

- 65996-21-6(2-Bromo-5-methyl-4-phenylnicotinonitrile)